WO3 exhibits remarkable electrochromic properties, meaning its color changes reversibly with applied voltage. This characteristic makes it a promising candidate for the development of "smart windows" [1]. By applying a voltage, these windows can switch between transparent and tinted states, allowing for efficient control of light and heat transmission in buildings [2].
[1] A Review on the Properties and Applications of WO3 Nanostructure-Based Optical and Electronic Devices )[2] Tungsten trioxide – Properties and Applications TRUNNANO:
WO3 acts as a photocatalyst, meaning it can accelerate chemical reactions using light. This property makes it potentially useful for various applications, including:
[3] Synthesis and characterization of tungsten trioxide (WO3) as photocatalyst against wastewater pollutants | Applied Water Science SpringerLink: [4] A review of tungsten trioxide (WO3)-based materials for antibiotics removal via photocatalysis )
WO3 exhibits high sensitivity to various gases, making it a promising material for gas sensor development. The electrical conductivity of WO3 changes upon exposure to specific gases, allowing for their detection at low concentrations [5]. This technology can be utilized in environmental monitoring, leak detection, and safety applications.
[5] A Review on the Properties and Applications of WO3 Nanostructure-Based Optical and Electronic Devices )
Tungsten trioxide, also known as tungsten(VI) oxide, is a chemical compound with the formula WO₃. It appears as a light yellow crystalline solid and is primarily used in various industrial applications. Tungsten trioxide can occur naturally in the form of hydrates, including minerals such as tungstite (WO₃·H₂O) and hydrotungstite (H₂WO₄) . The compound has a complex crystal structure that varies with temperature: it is tetragonal at temperatures above 740 °C, orthorhombic from 330 to 740 °C, monoclinic from 17 to 330 °C, and triclinic from −50 to 17 °C .
The mechanism of action of WO3 depends on the specific application. Here are two examples:
In electrochromic devices, WO3 undergoes a reversible redox reaction when an electric field is applied. This changes the oxidation state of tungsten ions, which in turn, modulates the light absorption properties and leads to color change [].
WO3 can act as a photocatalyst, absorbing light and generating electron-hole pairs. These pairs can then participate in various chemical reactions, such as the degradation of pollutants or the generation of hydrogen fuel [].
Tungsten trioxide can be synthesized through several methods:
Tungsten trioxide has a wide range of applications:
Studies have explored the interactions of tungsten trioxide with various substances, focusing on its photocatalytic properties and reactivity. For instance, research indicates that intercalating water into the structure of tungsten trioxide enhances its photocatalytic performance significantly . Additionally, studies on its interactions with reducing agents like hydrogen and carbon monoxide reveal its potential for metal recovery processes.
Tungsten trioxide shares similarities with several other tungsten compounds. Here are some notable comparisons:
Compound | Formula | Unique Features |
---|---|---|
Tungsten Dioxide | WO₂ | More chemically resistant; used in electronics |
Tungsten Carbide | WC | Extremely hard; used in cutting tools |
Sodium Tungstate | Na₂WO₄ | Soluble in water; used in mineral separation |
Barium Tungstate | BaWO₄ | Used as X-ray screen phosphor |
Ammonium Paratungstate | (NH₄)₁₀[W₁₂O₃₄]·xH₂O | Precursor for tungsten trioxide synthesis |
Tungsten trioxide's unique properties include its ability to act as an insulator while certain oxygen-deficient variants exhibit electrical conductivity. Its versatility across various applications distinguishes it from other tungsten compounds, which may be more specialized or limited in use cases .
Tungsten trioxide exhibits remarkable polymorphic diversity, with its crystal structure being highly temperature-dependent [1]. The compound demonstrates at least five distinct crystalline phases that occur at different temperature ranges, each characterized by unique structural arrangements of tungsten-oxygen octahedra [2] [3]. This polymorphic behavior results from the systematic distortion and tilting of tungsten-oxygen octahedral units as temperature changes, leading to progressively lower symmetry structures at reduced temperatures [1] [4].
The fundamental structural unit across all phases consists of tungsten-oxygen octahedra arranged in a perovskite-like structure similar to rhenium trioxide [2] [4]. Each tungsten atom occupies the center of an octahedron formed by six oxygen atoms, with these octahedra connected through corner-sharing arrangements [5]. The temperature-dependent phase transitions involve systematic changes in octahedral tilting patterns, tungsten atom displacements from octahedral centers, and overall unit cell symmetry [2] [3].
The tetragonal phase represents the highest temperature polymorph of tungsten trioxide, stable above 740°C [1] [4]. This phase exhibits the highest symmetry among all tungsten trioxide polymorphs, with space group P4/nmm and crystallographic parameters demonstrating tetragonal symmetry [6]. The tetragonal structure contains two formula units per unit cell, significantly fewer than the eight formula units found in lower temperature phases [6].
Experimental crystallographic data reveal lattice parameters of a = b = 5.303 Å and c = 3.935 Å for the tetragonal phase [6]. The structure maintains minimal octahedral distortion compared to lower temperature phases, with tungsten atoms positioned closer to the centers of their respective oxygen octahedra [7]. This reduced distortion contributes to the phase's enhanced electrical conductivity properties compared to lower temperature polymorphs [4].
The tetragonal phase exhibits unique growth characteristics when synthesized as nanostructures, with preferential growth along the [1] crystallographic direction [7]. High-resolution transmission electron microscopy studies confirm the well-crystallized nature of tetragonal tungsten trioxide nanobelts, showing clear lattice spacing measurements of 0.388 nm and 0.739 nm corresponding to specific crystallographic planes [7].
The orthorhombic phase of tungsten trioxide exists in the intermediate temperature range of 330-740°C, representing a transitional structure between the high-temperature tetragonal and room-temperature monoclinic phases [1] [4]. This polymorph crystallizes in space group Pmnb with eight formula units per unit cell [6]. The orthorhombic structure exhibits moderate octahedral distortion compared to the tetragonal phase while maintaining higher symmetry than the monoclinic phases [8].
Crystallographic analysis reveals lattice parameters of a = 7.341 Å, b = 7.570 Å, and c = 7.754 Å for the orthorhombic phase [6]. The structure demonstrates systematic octahedral tilting patterns that distinguish it from both higher and lower temperature polymorphs [9]. During phase transitions, the orthorhombic phase serves as an intermediate state, with structural modifications occurring through coordinated octahedral rotations and tungsten atom displacements [9].
In situ X-ray diffraction studies have confirmed that the phase transition from monoclinic to orthorhombic occurs at approximately 350°C during heating, with the reverse transition occurring at slightly lower temperatures during cooling due to thermal hysteresis effects [9]. The orthorhombic phase exhibits distinct Raman spectroscopic characteristics, with specific vibrational modes appearing around 187.6 cm⁻¹ that serve as fingerprint bands for phase identification [9].
The monoclinic phase represents the most commonly encountered polymorph of tungsten trioxide under ambient conditions, stable from 17°C to 330°C [1] [10]. This phase crystallizes in space group P21/n with eight formula units per unit cell, exhibiting significant octahedral distortion and tilting compared to higher temperature phases [10] [6]. The monoclinic structure demonstrates the characteristic yellow coloration typically associated with tungsten trioxide powder [11].
Detailed crystallographic parameters for the monoclinic phase include lattice constants of a = 7.30 Å, b = 7.53 Å, c = 7.68 Å, and β = 90°54' [10]. Alternative measurements report slightly different values of a = 7.343 Å, b = 7.624 Å, c = 7.716 Å, with β = 90.233° [6]. These variations reflect the sensitivity of lattice parameters to synthesis conditions and measurement techniques [12] [13].
The monoclinic structure exhibits pronounced tungsten-oxygen octahedral distortions that significantly influence the material's electronic and optical properties [14]. Raman spectroscopic analysis reveals characteristic vibrational modes at 68, 130, 175, 267, 321, 437, 713, and 802 cm⁻¹, with the bands at 713 cm⁻¹ and 802 cm⁻¹ being particularly diagnostic for the monoclinic phase [14]. The structure accommodates various defects and oxygen vacancies that contribute to its semiconducting behavior [15].
The triclinic phase of tungsten trioxide exists in the low-temperature range from -50°C to 17°C, representing one of the most structurally complex polymorphs [1] [3]. This phase exhibits the lowest symmetry among tungsten trioxide polymorphs, crystallizing in space group P-1 with eight formula units per unit cell [6]. The triclinic structure demonstrates maximum octahedral distortion and tilting, resulting from the material's attempt to minimize lattice energy at reduced temperatures [3].
Crystallographic data for the triclinic phase reveal lattice parameters of a = 7.308 Å, b = 7.525 Å, c = 7.686 Å, with α = 89.021°, β = 90.865°, and γ = 90.753° [6]. These parameters reflect the departure from orthogonal symmetry characteristic of triclinic systems [16]. The structure exhibits complex octahedral tilting patterns that distinguish it from all other tungsten trioxide polymorphs [17].
Low-temperature neutron diffraction studies have confirmed the stability range and structural characteristics of the triclinic phase [3]. The phase transition from monoclinic to triclinic occurs around 17°C and is accompanied by subtle but measurable changes in electrical resistivity and thermal expansion coefficients [18]. Mechanical stress and powder processing can influence the formation and stability of the triclinic phase, with some samples showing enhanced triclinic character after mild mechanical treatment [3].
The low-temperature monoclinic phase, also designated as the epsilon phase or monoclinic II phase, exists below -50°C and represents the lowest temperature polymorph of tungsten trioxide [1] [3]. This phase crystallizes in space group Pc, distinguishing it from the higher temperature monoclinic phase that adopts space group P21/n [3] [16]. The low-temperature monoclinic structure exhibits polar characteristics, making it unique among tungsten trioxide polymorphs [19].
Structural analysis reveals that the low-temperature monoclinic phase contains eight formula units per unit cell, similar to other low-temperature polymorphs, but with distinct atomic arrangements that confer polar properties [3]. The phase demonstrates unusual ferroelectric characteristics, exhibiting both electrochromic and ferroelectric behavior simultaneously [19]. This combination of properties makes the epsilon phase particularly interesting for advanced electronic applications [19].
The transition to the low-temperature monoclinic phase is influenced by factors including mechanical stress, crystal size, and oxygen deficiency [3]. Samples with higher oxygen vacancy concentrations tend to favor formation of this phase even at temperatures above the normal stability range [3]. The polar nature of this phase results from specific tungsten atom displacements within the oxygen octahedra, creating asymmetric charge distributions [20].
The phase transitions in tungsten trioxide occur through systematic structural reorganizations involving coordinated movements of tungsten-oxygen octahedra [9] [5]. These transformations are driven by temperature-dependent changes in lattice energy minimization, with each phase transition representing an optimization of the crystal structure for specific thermal conditions [2]. The transformation mechanisms involve octahedral tilting, tungsten atom displacements, and changes in unit cell multiplicity [18].
Experimental investigations using in situ X-ray diffraction have revealed that phase transitions occur sequentially with increasing temperature: low-temperature monoclinic → triclinic → monoclinic → orthorhombic → tetragonal [9]. Each transition involves specific structural modifications, with the most significant changes occurring in octahedral tilting angles and tungsten-oxygen bond lengths [21]. The transitions exhibit hysteresis effects, with different transition temperatures observed during heating and cooling cycles [9].
The transformation from monoclinic to orthorhombic phase involves systematic reduction in octahedral tilting accompanied by increased tungsten atom centralization within oxygen octahedra [9]. During heating, this transition occurs at approximately 350°C, while the reverse transformation during cooling occurs at approximately 275°C for nanoparticulate samples [9]. The transition is characterized by specific changes in X-ray diffraction peak positions and intensities, particularly in the 22-25° two-theta range [9].
Temperature-dependent Raman spectroscopy provides additional insights into transformation mechanisms, revealing systematic peak shifts and intensity changes that correlate with structural modifications [9]. The 187.6 cm⁻¹ Raman band serves as a particularly sensitive indicator of the monoclinic to orthorhombic phase transition [9]. These spectroscopic changes reflect alterations in tungsten-oxygen vibrational modes resulting from octahedral distortion modifications [14].
Phase Transition | Temperature Range (°C) | Primary Structural Changes | Spectroscopic Markers |
---|---|---|---|
Monoclinic II → Triclinic | -50 to -43 | Octahedral tilting modification | Resistivity anomalies at 40K, 65K |
Triclinic → Monoclinic I | -43 to 17 | Symmetry increase to P21/n | Peak shifts in XRD |
Monoclinic I → Orthorhombic | 17 to 330-350 | Reduced octahedral distortion | Raman band at 187.6 cm⁻¹ |
Orthorhombic → Tetragonal | 330-740 to >740 | Maximum symmetry increase | XRD peak merging at 24° and 33° |
Structural distortions in tungsten trioxide significantly influence its electronic, optical, and electrochemical properties through modifications of the tungsten-oxygen octahedral arrangements [21] [5]. The degree of octahedral distortion directly correlates with bandgap energy, with more distorted structures exhibiting larger bandgaps [16]. This relationship explains the observed color variations among different tungsten trioxide polymorphs, from the pale yellow of highly symmetric phases to deeper colorations in distorted structures [14].
Octahedral tilting and tungsten atom displacement from octahedral centers create asymmetric charge distributions that affect electron transport properties [21]. Heavily distorted phases demonstrate higher electrical resistivity compared to symmetric structures, with the tetragonal phase exhibiting the lowest resistance among all polymorphs [4] [18]. These electronic property variations result from changes in orbital overlap between tungsten and oxygen atoms as octahedral geometry changes [5].
The correlation between structure and electrochromic properties is particularly pronounced, with octahedral distortion affecting the ease of electron injection and extraction during electrochemical cycling [22]. More distorted structures provide additional sites for proton intercalation, enhancing electrochromic contrast but potentially reducing switching speed [22]. The structural flexibility of distorted phases also contributes to accommodation of volume changes during electrochemical processes [22].
Ferroelectric properties emerge specifically in phases with non-centrosymmetric structures, particularly the low-temperature monoclinic epsilon phase [19] [20]. The polar character results from collective tungsten atom displacements that create macroscopic electric dipoles [20]. Domain wall dynamics in these phases contribute to piezoelectric responses even in nominally centrosymmetric bulk structures [20].
Oxygen vacancies in tungsten trioxide create significant local structural distortions that can propagate throughout the crystal lattice [15] [23]. These point defects break local symmetry around tungsten atoms, leading to relaxation of surrounding oxygen positions and alterations in tungsten-oxygen bond lengths [15]. The concentration and distribution of oxygen vacancies directly influence the overall structural stability and phase preferences of tungsten trioxide [3].
High concentrations of oxygen vacancies can stabilize specific phases outside their normal temperature ranges, with oxygen-deficient samples showing enhanced stability of the triclinic phase at room temperature [3]. The formation energy for oxygen vacancies varies significantly among different crystallographic sites, with surface and step edge positions exhibiting lower formation energies compared to bulk sites [23]. This preferential vacancy formation contributes to surface reconstruction phenomena and structural modifications [23].
Oxygen vacancy-induced modifications extend beyond local distortions to affect long-range structural ordering [15]. Bulk oxygen vacancies create preferential diffusion pathways and can lead to ordered vacancy arrangements in specific crystallographic planes [15]. These ordered defect structures contribute to the blue coloration observed in oxygen-deficient tungsten trioxide through the formation of tungsten atoms in reduced oxidation states [1] [15].
The electronic structure modifications resulting from oxygen vacancies significantly impact functional properties, including enhanced electrical conductivity and modified optical absorption [15]. Oxygen-deficient tungsten trioxide samples exhibit metallic-like conductivity in contrast to the insulating behavior of stoichiometric material [1]. The presence of oxygen vacancies also creates new electronic states within the bandgap that contribute to visible light absorption and photocatalytic activity [15].
Oxygen Vacancy Concentration | Color Change | Electrical Properties | Structural Effects |
---|---|---|---|
Stoichiometric WO₃ | Pale yellow | Insulating | Regular octahedral arrangement |
Low vacancy (WO₂.₉₈) | Light blue | Semiconducting | Localized distortions |
Moderate vacancy (WO₂.₉₀) | Dark blue | Enhanced conductivity | Extended defect structures |
High vacancy (WO₂.₇₂) | Purple-black | Metallic behavior | Crystallographic shear planes |
Surface reconstruction in tungsten trioxide involves atomic rearrangements that minimize surface energy while accommodating structural constraints imposed by truncated bulk crystal structures [24] [23]. These reconstructions are particularly pronounced on high-index surfaces and step edges where coordination numbers of surface atoms deviate significantly from bulk values [23]. The reconstruction processes are driven by the need to stabilize under-coordinated tungsten and oxygen atoms at crystal surfaces [25].
High-resolution scanning transmission electron microscopy has enabled direct observation of surface reconstruction phenomena in tungsten trioxide with atomic-scale resolution [24] [23]. These studies reveal that surface reconstruction involves formation of specific atomic arrangements that differ substantially from bulk-terminated surfaces [24]. The reconstructed surfaces exhibit characteristic features including altered tungsten-oxygen coordination environments and modified interatomic distances [24].
Atomically resolved investigations of the tungsten trioxide (002) surface demonstrate formation of ordered surface structures with periodicities different from the bulk crystal [24]. Density functional theory calculations complement experimental observations, providing atomic-scale models of reconstructed surface configurations [24]. These theoretical studies reveal that surface reconstruction involves optimization of surface energy through coordinated atomic movements that maintain overall structural stability [24].
Surface sensitive techniques including low-energy electron diffraction and scanning tunneling microscopy have confirmed the presence of reconstructed surfaces on single crystal tungsten trioxide specimens [25]. These investigations reveal complex surface structures with reduced symmetry compared to bulk crystal structures [25]. The reconstruction patterns exhibit temperature dependence, with different surface configurations stable at various annealing temperatures [25].
The (1×2) surface reconstruction represents one of the most well-characterized reconstruction patterns observed on tungsten trioxide surfaces [24]. This reconstruction involves atomic rearrangements that double the surface unit cell dimension in one crystallographic direction while maintaining the original periodicity in the perpendicular direction [24]. The (1×2) reconstruction results from systematic movements of surface tungsten and oxygen atoms to minimize surface energy [24].
Experimental characterization using scanning transmission electron microscopy reveals that the (1×2) reconstruction involves formation of alternating rows of tungsten atoms with different coordination environments [24]. Density functional theory calculations indicate that this reconstruction leads to electronic structure modifications, including shifts in the Fermi level toward the conduction band that create effects similar to n-type doping [24]. These electronic modifications significantly impact surface reactivity and catalytic properties [24].
The formation mechanisms for (1×2) reconstruction involve coordinated movements of surface atoms driven by optimization of surface energy [24]. The reconstruction process begins with relaxation of surface atoms followed by more extensive atomic rearrangements that establish the characteristic doubled periodicity [24]. Temperature and atmospheric conditions influence reconstruction formation, with specific oxygen partial pressures favoring particular reconstruction patterns [26].
Tungsten trioxide exhibits remarkable self-healing capabilities through surface reconstruction processes that can repair nanoscale structural defects [24] [27]. Atomic-resolution imaging reveals that crack healing occurs through surface reconstruction mechanisms similar to those observed on pristine surfaces [24]. The healing process involves atomic rearrangements that restore structural continuity across crack interfaces [24].
The crack healing mechanism operates through extension of surface reconstruction patterns into crack regions, effectively "filling" structural discontinuities with reconstructed atomic arrangements [24]. This process is driven by the same thermodynamic factors that promote surface reconstruction, specifically the minimization of surface energy through optimized atomic configurations [24]. The healed regions exhibit structural characteristics similar to reconstructed surfaces, including modified tungsten-oxygen coordination environments [24].
Experimental observations demonstrate that crack healing can occur for defects ranging from sub-nanometer to several nanometers in width [24]. The effectiveness of healing depends on factors including crack geometry, local atomic environment, and temperature conditions [24]. Theoretical calculations confirm that the healing process results in restored mechanical properties and structural integrity comparable to defect-free material [24].
Irritant